

3-Amino-1,2-propanediol: A Versatile Building Block for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 3-Amino-1,2-propanediol

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a highly versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its unique trifunctional structure, featuring a primary amine and two hydroxyl groups, allows for a wide range of chemical modifications, making it a crucial component in the development of various therapeutic agents and diagnostic tools. This document provides detailed application notes and experimental protocols for the use of **3-amino-1,2-propanediol** in the synthesis of key pharmaceutical intermediates, with a focus on non-ionic X-ray contrast agents and antiviral compounds.

Key Applications in Pharmaceutical Intermediate Synthesis

3-Amino-1,2-propanediol serves as a critical starting material or intermediate in the synthesis of several classes of pharmaceutical products. Its chirality, with commercially available (R)- and (S)-enantiomers, further enhances its utility in asymmetric synthesis, which is paramount in modern drug development for achieving high efficacy and reducing side effects.

1. Non-ionic X-ray Contrast Agents: The most significant application of **3-amino-1,2-propanediol** is in the production of non-ionic X-ray contrast media.[1][2] These agents are essential for various diagnostic imaging procedures, including computed tomography (CT), angiography, and urography. The diol functionality of APD is crucial for imparting the high water solubility and low osmolality required for these agents, which minimizes patient discomfort and adverse reactions.[3][4] Notable examples include:

- Iohexol: A widely used contrast agent, synthesized through a multi-step process where **3-amino-1,2-propanediol** is a key component in forming the hydrophilic side chains.[2][5]
- Iopromide: Another common non-ionic contrast medium where **3-amino-1,2-propanediol** is used in the final amidation steps of the synthesis.[6]
- Ioversol and Iopamidol: These are other examples of non-ionic contrast agents that utilize **3-amino-1,2-propanediol** or its derivatives in their synthesis.[7]

2. Antiviral Agents: The chiral nature of **3-amino-1,2-propanediol** makes it an important building block in the synthesis of antiviral drugs, particularly nucleoside and non-nucleoside analogues. These compounds can interfere with viral replication and are crucial in the treatment of various viral infections. For instance, derivatives of **3-amino-1,2-propanediol** have been investigated as potent agents against human adenovirus (HAdV) by targeting viral DNA replication.[1]

3. Ceramide Analogs: In the field of dermatology and cosmetics, **3-amino-1,2-propanediol** is used to synthesize pseudo-ceramides. These ceramide analogs mimic the natural lipids in the skin, playing a role in maintaining the skin barrier and hydration. Enzymatic acylation of APD allows for the selective formation of N-acyl and N,O-diacyl derivatives.

Data Presentation

The following tables summarize quantitative data for the synthesis of **3-amino-1,2-propanediol** and its application in the preparation of a key pharmaceutical intermediate, Iohexol.

Table 1: Synthesis of **3-Amino-1,2-propanediol** via Ammonolysis of 3-Chloro-1,2-propanediol

Parameter	Value	Reference
Molar Ratio (Ammonia:3-Chloro-1,2-propanediol)	15:1	[8]
Reaction Temperature	50°C	[8]
Reaction Time	4 hours	[8]
Yield	90%	[8]
Purity	99.6%	[8]

Table 2: Synthesis of a Key Iohexol Intermediate using **3-Amino-1,2-propanediol**

Reactants	Molar Ratio	Solvent	Temperature	Time	Yield	Reference
5-amino-2,4,6-triiodo-1,3-benzoyl chloride, 3-amino-1,2-propanediol	1 : 2	Methanol	Reflux	20 hours	84%	[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **3-amino-1,2-propanediol** and its subsequent use in the synthesis of a pharmaceutical intermediate for Iohexol.

Protocol 1: Pilot-Scale Synthesis of 3-Amino-1,2-propanediol[7]

This protocol describes the synthesis of **3-amino-1,2-propanediol** via the ammonolysis of 3-chloro-1,2-propanediol.

Materials and Equipment:

- Glass-lined or stainless steel pressurized reactor (minimum 100 L capacity) with stirrer, temperature and pressure controls, and a reflux condenser.
- Distillation apparatus for vacuum distillation.
- 3-chloro-1,2-propanediol (CPD)
- Aqueous ammonia (25-28% concentration)
- Sodium hydroxide (for pH adjustment)
- Activated charcoal (optional, for decolorization)

Procedure:

- **Reactor Charging:** Charge the reactor with 3-chloro-1,2-propanediol and aqueous ammonia. A molar ratio of ammonia to CPD of 15:1 is recommended to maximize the yield and minimize the formation of secondary amine byproducts.^[7]
- **Reaction:** Seal the reactor and begin agitation. Heat the mixture to a temperature between 40-60°C.^[7] The reaction is exothermic, so careful temperature control is crucial. Maintain the reaction for 4-6 hours. The pressure in the reactor will increase due to the vapor pressure of ammonia.^[7]
- **Ammonia Recovery:** After the reaction is complete, cool the reactor to ambient temperature. The excess ammonia can be recovered by venting the reactor through a scrubber or by distillation.^[7]
- **Neutralization and Salt Removal:** The reaction mixture contains ammonium chloride. Neutralize with a base like sodium hydroxide to precipitate sodium chloride, which can be removed by filtration.
- **Solvent Removal:** Remove water and any remaining volatile components by distillation, initially at atmospheric pressure and then under reduced pressure.

- Purification: The crude **3-amino-1,2-propanediol** can be further purified by vacuum distillation to achieve high purity.

Protocol 2: Synthesis of 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-1,3-benzamide (A Key Iohexol Intermediate)[5]

Materials and Equipment:

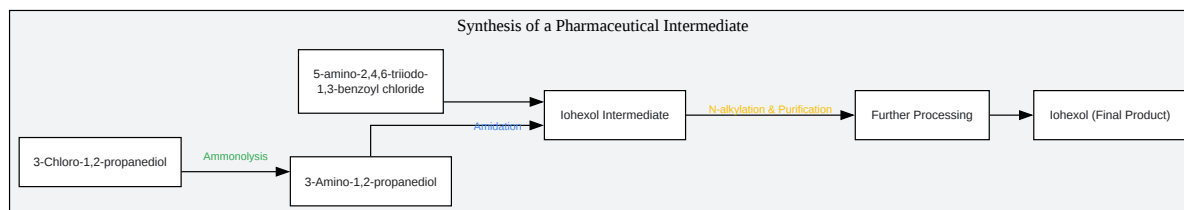
- Round-bottom flask with reflux condenser and magnetic stirrer.
- 5-amino-2,4,6-triiodo-1,3-benzoyl chloride (120g)
- **3-amino-1,2-propanediol** (36.4g)
- Methanol (200ml)
- Filtration apparatus
- Drying oven

Procedure:

- In a round-bottom flask, combine 5-amino-2,4,6-triiodo-1,3-benzoyl chloride (120g) and **3-amino-1,2-propanediol** (36.4g) in methanol (200ml).[5]
- Heat the mixture to reflux with stirring and maintain for 20 hours.[5]
- After the reaction is complete, cool the mixture to 8-10°C and let it stand overnight to allow for precipitation of the product.[5]
- Collect the solid product by filtration and wash with cold methanol.
- Dry the product in an oven to obtain 119g of 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-1,3-benzamide (84% yield).[5]

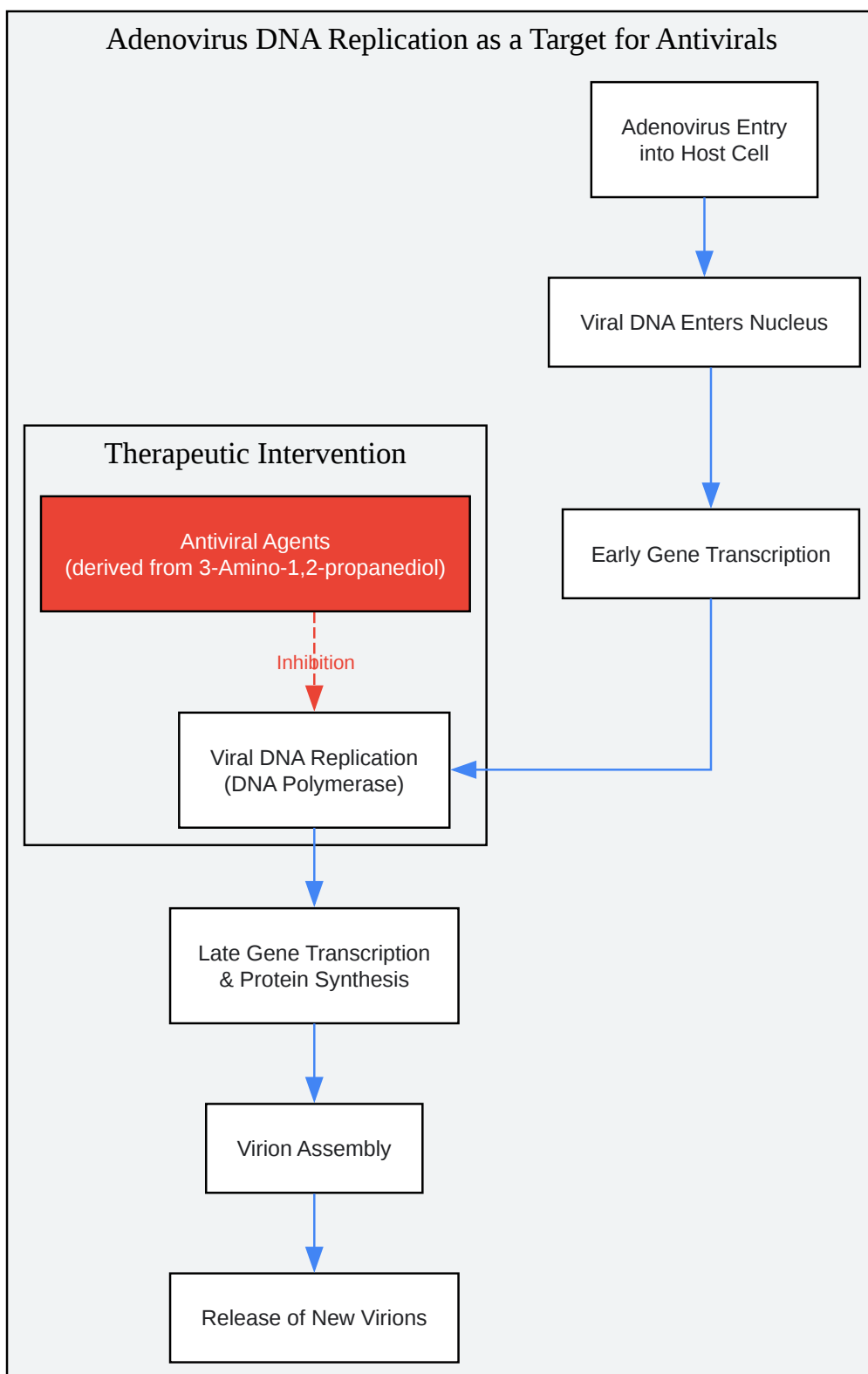
Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological pathway.



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Caption: A simplified workflow for the synthesis of Iohexol, a non-ionic contrast agent, highlighting the role of **3-Amino-1,2-propanediol**.



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Caption: A diagram illustrating the adenovirus replication cycle and the potential point of intervention for antiviral drugs derived from **3-Amino-1,2-propanediol**.

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